molecular formula C5H11N3O3S B6154194 1-methanesulfonyl-4-nitrosopiperazine CAS No. 1190890-92-6

1-methanesulfonyl-4-nitrosopiperazine

Cat. No.: B6154194
CAS No.: 1190890-92-6
M. Wt: 193.2
InChI Key:
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Description

1-methanesulfonyl-4-nitrosopiperazine is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential mutagenic and carcinogenic properties. This compound is of particular interest in the pharmaceutical industry due to its presence as an impurity in certain drug formulations, such as rifampicin, a key antibiotic used in the treatment of tuberculosis .

Preparation Methods

The synthesis of 1-methanesulfonyl-4-nitrosopiperazine typically involves the nitrosation of 1-methanesulfonylpiperazine. This reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite in the presence of hydrochloric acid. The reaction is usually conducted at low temperatures to control the formation of the nitroso compound .

The control of its formation is crucial to ensure the safety and efficacy of the final pharmaceutical products .

Chemical Reactions Analysis

1-methanesulfonyl-4-nitrosopiperazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as zinc powder in acetic acid or hydrogen in the presence of a palladium catalyst.

    Substitution: The nitroso group in this compound can be substituted with other functional groups under appropriate conditions.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-4-nitrosopiperazine is primarily related to its ability to form DNA adducts, leading to mutations and potential carcinogenesis. The nitroso group in the compound can react with nucleophilic sites in DNA, resulting in the formation of covalent bonds. This interaction can cause DNA damage, leading to mutations and potentially contributing to the development of cancer .

Properties

CAS No.

1190890-92-6

Molecular Formula

C5H11N3O3S

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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